molecular formula C7H6BrF B1266451 3-Bromo-4-fluorotoluene CAS No. 452-62-0

3-Bromo-4-fluorotoluene

Cat. No.: B1266451
CAS No.: 452-62-0
M. Wt: 189.02 g/mol
InChI Key: QLRKALMVPCQTMU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorotoluene can be synthesized by the bromination of 4-fluorotoluene. The reaction is typically carried out in glacial acetic acid as the solvent, with iodine and iron or an iron salt as catalysts. This method significantly increases the yield of this compound compared to other isomers .

Industrial Production Methods: In industrial settings, the bromination process is optimized to maximize the yield of this compound. The use of glacial acetic acid and specific catalysts ensures a higher proportion of the desired product, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterTraditional MethodImproved Method (Patented)
SolventCarbon tetrachlorideGlacial acetic acid
CatalystIron powderFe + I₂
Isomer Ratio (3-bromo:2-bromo)20:8070:30
Dibromo Byproducts≤10%≤2%
Reaction Time24 hours3–8 hours

The bromine:4-fluorotoluene molar ratio is critical, with optimal results at 1:1 to 1:1.1 . Rapid bromine addition minimizes side reactions .

Substitution and Coupling Reactions

The bromine atom in this compound participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

  • NAS Reactions :
    Fluorine’s strong electron-withdrawing effect activates the ring for substitution. Bromine can be displaced by nucleophiles (e.g., amines), though regioselectivity depends on reaction conditions .

  • Suzuki-Miyaura Coupling :
    Bromine undergoes palladium-catalyzed coupling with boronic acids. For example:

    3 Bromo 4 fluorotoluene+Ar B OH 2Pd PPh3 44 Fluoro 3 Ar toluene+HBr\text{3 Bromo 4 fluorotoluene}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 Fluoro 3 Ar toluene}+\text{HBr}

    Reaction rates depend on catalyst choice and solvent polarity .

Oxidation with KMnO₄:

Oxidation of this compound using aqueous potassium permanganate yields 3-bromo-4-fluorobenzoic acid as the primary product . Competing pathways may form dibromo derivatives under harsh conditions .

Orton Rearrangement:

In aprotic solvents, the compound undergoes halogen migration under acidic conditions. For example:

3 Bromo 4 fluorotolueneHClO42 Bromo 4 fluorotoluene+4 Bromo 2 fluorotoluene\text{3 Bromo 4 fluorotoluene}\xrightarrow{\text{HClO}_4}\text{2 Bromo 4 fluorotoluene}+\text{4 Bromo 2 fluorotoluene}

The rearrangement mechanism involves a bromonium ion intermediate .

Key Uses:

  • Pharmaceutical Intermediates : Serves as a precursor for carbazole derivatives and liquid crystals .

  • Agrochemicals : Used in synthesizing herbicides and fungicides .

  • Polymer Chemistry : Functionalized via cross-coupling to create specialty monomers.

Scalability Challenges:

  • Distillation : Post-reaction mixtures require vacuum distillation to isolate this compound from isomers and dibromo byproducts .

  • Catalyst Recovery : Iron and iodine residues must be removed to prevent downstream contamination .

Comparative Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
BrominationBr₂, Fe/I₂, glacial acetic acidThis compound70
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives60–85
OxidationKMnO₄, H₂O3-Bromo-4-fluorobenzoic acid45–55
Orton RearrangementHClO₄, CHCl₃Isomeric bromofluorotoluenes30–40

Scientific Research Applications

Synthetic Chemistry

3-Bromo-4-fluorotoluene serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It allows researchers to develop new compounds with specific biological activities. For instance, it has been used in the preparation of 4-fluoro-3-(trimethylsilyl)benzylguanidine, demonstrating its utility in producing biologically active molecules through multi-step synthesis processes .

Material Science

In material science, this compound is utilized to enhance the properties of advanced materials, including polymers and coatings. The incorporation of this compound into polymer matrices can improve attributes such as durability and resistance to environmental factors, making it suitable for various industrial applications .

Organic Electronics

The compound plays a significant role in the development of organic semiconductors, which are crucial for manufacturing flexible electronic devices. Applications include organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of this compound contribute to the efficiency and performance of these devices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatography. Its use helps improve the accuracy and reliability of analytical methods, particularly in the quantification and identification of various compounds in complex mixtures .

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to the discovery of new drug candidates. Research has indicated its potential in developing treatments for various diseases by serving as a precursor for more complex pharmaceutical agents .

Table 1: Summary of Applications

Application AreaDescriptionExample Use Case
Synthetic ChemistryIntermediate for pharmaceuticals and agrochemicalsSynthesis of 4-fluoro-3-(trimethylsilyl)benzylguanidine
Material ScienceEnhances properties of polymers and coatingsImproved durability in industrial materials
Organic ElectronicsUsed in organic semiconductors for flexible devicesOLEDs and organic solar cells
Analytical ChemistryStandard reference material in chromatographyImproved accuracy in compound analysis
Medicinal ChemistryModifications lead to new drug candidatesPotential treatments for various diseases

Case Study: Synthesis of Drug Candidates

In a study focused on synthesizing new drug candidates, this compound was utilized as a starting material to create complex structures with potential therapeutic effects. The research demonstrated that varying the substitution patterns on the aromatic ring could significantly influence biological activity, highlighting its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluorotoluene primarily involves its reactivity in substitution and coupling reactions. The presence of bromine and fluorine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison: 3-Bromo-4-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it offers different reactivity patterns and is preferred in certain synthetic routes and industrial applications .

Biological Activity

3-Bromo-4-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, characterized by the presence of bromine and fluorine substituents on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

This compound can be synthesized through several methods, with bromination of 4-fluorotoluene being the most common. The reaction typically involves using bromine in the presence of solvents like glacial acetic acid, along with catalysts such as iron and iodine to enhance yield and selectivity. The typical yield reported for this process can reach up to 70% under optimized conditions .

Synthesis Method Yield (%) Conditions
Bromination of 4-fluorotolueneUp to 70%Glacial acetic acid, iron, iodine

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an enzyme inhibitor, potentially disrupting metabolic pathways.

Anticancer Properties

Research indicates that this compound may have significant implications in cancer therapy. It has been observed to influence cell proliferation and apoptosis, suggesting its potential as a therapeutic agent. The compound's ability to modulate enzyme activity involved in metabolic pathways could lead to altered levels of metabolites associated with cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated toluenes, including this compound:

  • Cellular Impact Study : A study investigated the effects of various halogenated compounds on cancer cell lines. Results indicated that this compound significantly inhibited cell growth at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
  • Enzyme Interaction Study : Another research effort focused on the enzymatic inhibition properties of this compound. The compound was shown to inhibit key enzymes involved in metabolic pathways, which could have implications for the treatment of metabolic disorders.
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that while many halogenated toluenes exhibit biological activity, this compound demonstrated unique reactivity profiles that enhance its potential as a pharmaceutical intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluorotoluene, and how can purity be maximized?

  • Answer : The synthesis typically involves bromination of 4-fluorotoluene using Br₂ in the presence of FeBr₃ as a catalyst . Alternative routes include Friedel-Crafts alkylation with brominated precursors. Purification is achieved via fractional distillation (boiling point: 169.2°C at 760 mmHg) or column chromatography. To maximize purity (>95%), ensure rigorous exclusion of moisture, as residual water can hydrolyze intermediates. Yield optimization (e.g., ~1.5% in multi-step syntheses) requires precise stoichiometric control and inert reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.3 ppm) .
  • GC-MS : For molecular ion detection (m/z 189.025) and fragmentation analysis .
  • FT-IR : Identification of C-Br (~500–600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .
  • Elemental Analysis : To validate empirical formula (C₇H₆BrF) and exclude halogen impurities .

Q. What safety protocols are essential when handling this compound?

  • Answer : Follow GHS07 guidelines:

  • Use eyes shields , gloves , and fume hoods to avoid exposure (H315-H319-H335 hazard codes) .
  • Store in airtight containers away from oxidizing agents.
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Suzuki-Miyaura Coupling : The bromine atom at position 3 is more reactive due to lower steric hindrance compared to the fluorine at position 4. Substituent effects (e.g., methyl group) can be modeled to optimize catalytic systems (Pd/ligands) .
  • LogP (3.41) indicates hydrophobicity, aiding solvent selection for reaction design .

Q. How does the steric and electronic profile of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

  • Answer :

  • Electronic Effects : The electron-withdrawing fluorine at position 4 deactivates the ring, directing nucleophiles to the para position relative to bromine.
  • Steric Effects : The methyl group introduces steric hindrance, favoring substitutions at less hindered sites (e.g., position 2). Comparative studies with isomers (e.g., 4-Bromo-3-fluorotoluene) show altered regioselectivity due to substituent positioning .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?

  • Answer : Contradictions often arise from:

  • Catalyst Variability : Pd-based catalysts may degrade under high temperatures, reducing yields. Use stable ligands (e.g., SPhos) to improve reproducibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hydrolyze intermediates. Solvent screening (e.g., toluene vs. THF) with controlled water content is critical .
  • Data Validation : Cross-check results using orthogonal methods (e.g., HPLC purity assays vs. NMR integration) .

Properties

IUPAC Name

2-bromo-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196420
Record name 3-Bromo-4-fluorotoluene
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Molecular Weight

189.02 g/mol
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CAS No.

452-62-0
Record name 2-Bromo-1-fluoro-4-methylbenzene
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Record name 3-bromo-4-fluorotoluene
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Record name 3-BROMO-4-FLUOROTOLUENE
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Synthesis routes and methods I

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added all at once to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 3 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off in vacuo and a mixture consisting of 3-bromo-4-fluorotoluene (57%), 2-bromo-4-fluorotoluene (41.9%) and dibromo-4-fluorotoluene (1.1%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 8 g of residue remained. The monobrominated isomers were separated by distillation on a column. 21.5 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure)) and 28.5 g of 3-bromo-4-fluorotoluene (boiling point 184°-5° C. (normal pressure)) were obtained.
Quantity
160 g
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110 g
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60 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
Type
reactant
Reaction Step One
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110 g
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1.1 g
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reactant
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 91981212
3-Bromo-4-fluorotoluene
CID 91981212
3-Bromo-4-fluorotoluene
CID 91981212
3-Bromo-4-fluorotoluene
CID 91981212
3-Bromo-4-fluorotoluene
CID 91981212
CID 91981212
3-Bromo-4-fluorotoluene
CID 91981212
3-Bromo-4-fluorotoluene

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